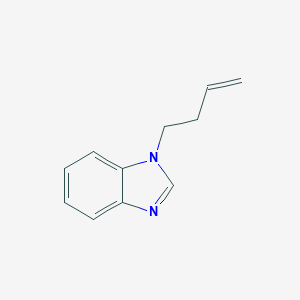

1-(3-Butenyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-enylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h2,4-7,9H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHJKNFBITXNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300611 | |

| Record name | 1-(3-Buten-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108413-26-9 | |

| Record name | 1-(3-Buten-1-yl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108413-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Buten-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-Butenyl)benzimidazole molecular weight and formula

Physicochemical Profile, Synthetic Architecture, and Pharmacophoric Utility

Executive Summary

N-(3-Butenyl)benzimidazole (1-(but-3-en-1-yl)-1H-benzimidazole) represents a critical bifunctional building block in modern heterocyclic chemistry.[1] Merging the privileged pharmacophore of the benzimidazole core with a reactive terminal alkene tether, this molecule serves as a versatile linchpin in the synthesis of N-heterocyclic carbene (NHC) ligands, macrocyclic bioactive agents via Ring-Closing Metathesis (RCM), and functionalized polymers. This guide provides a rigorous technical analysis of its properties, synthesis, and downstream applications for researchers in drug discovery and organometallic catalysis.

Part 1: Molecular Identity & Physicochemical Properties[2][3][4][5]

Core Specifications

| Parameter | Technical Specification |

| IUPAC Name | 1-(but-3-en-1-yl)-1H-benzimidazole |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Exact Mass | 172.1000 g/mol |

| CAS Registry | Derivative specific (often cited in situ) |

| Physical State | Viscous pale yellow oil or low-melting solid (purity dependent) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF, MeOH; Insoluble in water |

Structural Analysis

The molecule consists of a planar, electron-rich benzimidazole bicycle N-alkylated with a homoallylic chain.[1]

-

The Heterocycle: The benzimidazole core is aromatic (10

-electrons).[1] The N1 nitrogen is pyrrole-like (non-basic, participates in aromaticity), while N3 is pyridine-like (basic, pKa ~5.6 for conjugate acid).[2] Alkylation occurs at the acidic N1 (pKa ~12.8). -

The Tether: The 3-butenyl chain acts as a "spacer" (two methylene units) isolating the terminal alkene from the aromatic ring, preserving the olefin's reactivity for metathesis or radical additions without electronic deactivation from the heterocycle.

Part 2: Synthetic Pathways & Methodology[2][13][14]

Strategic Synthesis: N-Alkylation

The most robust route to N-(3-Butenyl)benzimidazole is the nucleophilic substitution (

Protocol Logic:

-

Base Selection: Sodium Hydride (NaH) is preferred over weaker bases (e.g.,

) to ensure complete deprotonation of the benzimidazole ( -

Solvent: DMF or DMSO is required to solvate the benzimidazolide anion and facilitate the

attack.

Experimental Protocol (Standardized)

-

Activation: In a flame-dried flask under Argon, dissolve Benzimidazole (1.0 eq) in anhydrous DMF (0.5 M).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of

gas will be vigorous. Stir at RT for 30 min until gas evolution ceases and the solution becomes clear/amber (formation of the sodium benzimidazolide salt). -

Alkylation: Re-cool to 0°C. Add 4-bromo-1-butene (1.1 eq) dropwise.

-

Reaction: Warm to RT and stir for 4-12 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash organics with -

Purification: Flash column chromatography (Gradient: 100% DCM

2% MeOH/DCM).

Mechanism & Workflow Visualization

Figure 1: Step-wise synthetic logic for the N-alkylation of benzimidazole.

Part 3: Applications in Drug Discovery & Catalysis[2]

Divergent Utility

The N-(3-Butenyl)benzimidazole scaffold acts as a "chemical adaptor," allowing the fusion of the bioactive benzimidazole core with diverse chemical architectures.[1]

-

Ring-Closing Metathesis (RCM):

-

If the C2 position of the benzimidazole is functionalized with another alkene (e.g., via a vinyl or allyl group), RCM using Grubbs' catalysts can close a ring between N1 and C2, creating tricyclic fused systems (e.g., benzimidazo[1,2-a]azepines). These structures are highly privileged in kinase inhibitor design.

-

-

NHC Ligand Precursors:

-

Alkylation of the N3 nitrogen with a second alkyl halide (e.g., methyl iodide) yields an imidazolium salt .

-

Deprotonation of the C2 proton yields an N-heterocyclic carbene (NHC) with a pendant alkene.[1] This alkene can chelate to the metal center (hemilabile ligand) or be used to immobilize the catalyst on a solid support.

-

-

Thiol-Ene "Click" Chemistry:

-

The terminal alkene undergoes radical-mediated thiol-ene coupling with thiols.[1] This is used to conjugate benzimidazoles to proteins, peptides, or polymers for targeted drug delivery.

-

Functionalization Pathway Diagram[2]

Figure 2: Divergent synthetic utility of the N-(3-Butenyl)benzimidazole scaffold.

Part 4: Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic:

-

¹H NMR (CDCl₃, 400 MHz):

- 7.8 – 7.2 ppm: Multiplet (4H), Aromatic protons of the benzene ring.

- 7.9 ppm: Singlet (1H), C2-H (distinctive downfield shift due to N=CH-N).

- 5.8 ppm: Multiplet (1H), Internal alkene proton (-CH=).

- 5.1 – 5.0 ppm: Multiplet (2H), Terminal alkene protons (=CH₂).

- 4.2 ppm: Triplet (2H), N-CH₂ (adjacent to nitrogen).

- 2.6 ppm: Quartet/Multiplet (2H), Allylic CH₂.

Part 5: Safety & Handling

-

Hazards: Benzimidazole derivatives are biologically active and should be treated as potential irritants or sensitizers.[1]

-

Reagents: 4-Bromo-1-butene is a lachrymator and alkylating agent; use in a fume hood.[1] Sodium hydride is pyrophoric; avoid water contact.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent slow oxidation of the alkene or N-oxide formation.

References

-

Preparation of Benzimidazoles : Sluiter, J., & Christoffers, J. (2009).[3] Synthesis of multisubstituted or fused tetracyclic benzimidazoles via a metal-free oxidative C-N coupling. Synlett, 2009(01), 63-66. Link

-

Benzimidazole Physicochemical Data : National Institute of Standards and Technology (NIST). 1H-Benzimidazole Gas Phase and Condensed Phase Thermochemistry Data. NIST Chemistry WebBook.[1][4] Link

-

N-Alkylation Methodology : Naali, et al. (2008).[1] Efficient and convenient Ni-catalyzed C-N bond formation for benzimidazole synthesis. Journal of Organic Chemistry, 73(17), 6835-6837. Link

-

Pharmacological Applications : Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link

-

Metathesis Applications : Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron, 60(34), 7117-7140. (General reference for RCM utility of butenyl tethers).

Sources

1-but-3-enylbenzimidazole IUPAC name and identification

An In-depth Technical Guide to the IUPAC Nomenclature and Spectroscopic Identification of 1-(But-3-en-1-yl)-1H-benzo[d]imidazole

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its unique heterocyclic structure allows for versatile substitution, leading to a vast chemical space for drug discovery. This technical guide provides a comprehensive framework for the unambiguous identification and characterization of a specific N-alkylated derivative, 1-(but-3-en-1-yl)-1H-benzo[d]imidazole. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven methodologies, targeting researchers and drug development professionals. We will dissect the compound's formal nomenclature, outline a representative synthetic pathway, and detail the core spectroscopic and chromatographic techniques essential for its structural elucidation and purity assessment. Each protocol is designed as a self-validating system, ensuring scientific rigor and reproducibility.

IUPAC Nomenclature and Chemical Structure

The systematic naming of heterocyclic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) rules, which ensure that a compound's name corresponds to a single, unique structure.

Systematic Name: 1-(but-3-en-1-yl)-1H-benzo[d]imidazole

Nomenclature Breakdown:

-

benzo[d]imidazole: This is the parent heterocycle, indicating a benzene ring fused to the 'd' face (the 4,5-bond) of an imidazole ring.[2][3]

-

1H-: This designates the location of the indicated hydrogen atom on a nitrogen atom in the parent benzimidazole structure. When a substituent is present on a nitrogen, this prefix is retained to define the core ring system.

-

1-(...): This specifies that the substituent is attached to the nitrogen atom at position 1 of the benzimidazole ring.

-

(but-3-en-1-yl): This describes the substituent group. It is a four-carbon chain ('but') with a double bond ('en') starting at position 3. The '-1-yl' suffix indicates that the chain is attached to the benzimidazole nitrogen via carbon-1 of the chain.

Chemical Structure:

The structure with the standard IUPAC numbering scheme for the benzimidazole core is presented below.

Caption: Chemical structure and IUPAC numbering of 1-(but-3-en-1-yl)-1H-benzo[d]imidazole.

Illustrative Synthesis via N-Alkylation

The most direct and common method for preparing 1-substituted benzimidazoles is the N-alkylation of the parent benzimidazole.[4][5] This process involves the reaction of the benzimidazole anion with an appropriate alkyl halide.

Causality Behind Experimental Choices:

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is chosen. It is strong enough to deprotonate the N-H of benzimidazole (pKa ≈ 13.2 in DMSO) to form the nucleophilic benzimidazolide anion but is not so caustic as to promote side reactions. It is also easily removed during workup.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the anion, thus enhancing the nucleophilicity of the benzimidazolide.

-

Reactant: 4-bromo-1-butene is the electrophile. The bromine atom is a good leaving group, and the butenyl chain provides the desired substituent.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the N-alkylation of benzimidazole.

Detailed Protocol

-

To a solution of benzimidazole (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 20-30 minutes to facilitate salt formation.

-

Add 4-bromo-1-butene (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60-80 °C and monitor its progress using Thin-Layer Chromatography (TLC).

-

Upon completion (disappearance of the benzimidazole starting material), cool the reaction to room temperature and quench by adding deionized water.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Spectroscopic and Chromatographic Identification

A combination of analytical techniques is required for the unequivocal confirmation of the chemical structure and the assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

Protocol: Sample Preparation for NMR

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer the solution into a standard 5 mm NMR tube, filtering through a small cotton or glass wool plug if any particulates are visible.

-

Cap the NMR tube and label it appropriately before analysis.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts (δ) in parts per million (ppm). These predictions are based on known data for N-substituted benzimidazoles and standard substituent effects.[6][7]

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Justification for Chemical Shift |

| C2-H | ~7.9 - 8.1 (s, 1H) | ~142 - 144 | Proton on the imine carbon (N=C-N) is significantly deshielded. |

| C7-H / C4-H | ~7.7 - 7.9 (m, 2H) | ~110 - 120 | Aromatic protons adjacent to the fused imidazole ring. |

| C5-H / C6-H | ~7.2 - 7.4 (m, 2H) | ~122 - 124 | Aromatic protons on the central part of the benzene ring. |

| N-CH₂ (C1') | ~4.3 - 4.5 (t, 2H) | ~45 - 48 | Methylene group directly attached to the electronegative nitrogen atom is deshielded. |

| -CH₂- (C2') | ~2.3 - 2.5 (m, 2H) | ~32 - 35 | Aliphatic methylene group. |

| =CH- (C3') | ~5.7 - 5.9 (m, 1H) | ~133 - 135 | Vinylic proton, deshielded by the π-system. |

| =CH₂ (C4') | ~5.0 - 5.2 (m, 2H) | ~117 - 119 | Terminal vinylic protons. |

| C7a / C3a | - | ~143 / ~134 | Quaternary carbons at the ring fusion. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.[8][9]

Protocol: Sample Preparation for MS

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

For Electrospray Ionization (ESI), the solution can be directly infused or injected into the instrument.

-

For Electron Impact (EI), the sample is typically introduced via a direct insertion probe.

Expected Fragmentation Pattern

The molecular ion (M⁺) peak should be observed at m/z 186.1157 for the exact mass [C₁₂H₁₄N₂]⁺. Key fragmentation pathways for N-alkylated benzimidazoles often involve cleavage of the N-alkyl bond.[9][10]

Caption: Predicted major fragmentation pathways for 1-(but-3-en-1-yl)-1H-benzo[d]imidazole in EI-MS.

Self-Validation: High-Resolution Mass Spectrometry (HRMS) is critical. The experimentally determined exact mass should match the calculated mass for the molecular formula C₁₂H₁₄N₂ within a narrow tolerance (e.g., < 5 ppm), confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3050 - 3150 | Stretch |

| Alkene C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| C=N (Imine) | 1610 - 1640 | Stretch |

| C=C (Aromatic) | 1450 - 1600 | Stretch |

| C=C (Alkene) | 1640 - 1680 | Stretch |

The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ is a key diagnostic feature confirming that N-alkylation has occurred and the starting material is consumed.[7]

Chromatographic Analysis

Chromatography is essential for assessing the purity of the synthesized compound.

Protocol: Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve an optimal retention factor (Rf) of 0.3-0.4.

-

Visualization: The spot can be visualized under UV light at 254 nm.[7] A single spot indicates high purity.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a gradient from 10% B to 95% B over 20 minutes.

-

Detection: UV detector set to a wavelength where the benzimidazole chromophore absorbs strongly (e.g., ~275 nm).

-

Validation: A pure sample should yield a single major peak. The peak area percentage can be used to quantify purity, which should ideally be >95% for research applications.

Conclusion

The structural identification and characterization of 1-(but-3-en-1-yl)-1H-benzo[d]imidazole require a multi-faceted analytical approach. The correct IUPAC name, 1-(but-3-en-1-yl)-1H-benzo[d]imidazole, accurately describes its structure. Its identity is definitively confirmed through a combination of ¹H and ¹³C NMR spectroscopy, which elucidates the H-C framework, and high-resolution mass spectrometry, which verifies the elemental composition. Complementary techniques such as IR spectroscopy confirm the presence of key functional groups, while chromatographic methods like TLC and HPLC are indispensable for assessing purity. The integrated application of these self-validating protocols provides the high degree of certainty required in scientific research and drug development.

References

- Spiteller, G. & Spiteller-Friedmann, M. Mass spectral behavior of 5(6)-substituted benzimidazoles.

- Boufroura, H., et al. ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry 10, S1-S6 (2017).

- Subbotina, M. A., et al. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Chemistry of Heterocyclic Compounds 55, 1248–1255 (2019).

- Hida, F., Robert, J., & Luu-Duc, C. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters 12, 35-42 (1994).

- Ibrahim, H. K., et al. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering 27, 67-78 (2008).

- Acar, U., et al. Synthesis, Characterization and Antimicrobial Activity of Some Novel 1- substituted Benzimidazole Derivatives. Letters in Drug Design & Discovery 18, 1-10 (2021).

- Karim, M. R., et al.

- Rani, S., et al.

-

Acar, U., et al. Synthesis, Characterization and Antimicrobial Activity of Some Novel 1- substituted Benzimidazole Derivatives. ResearchGate (2020). Available from: [Link]

- Lee, C. K. & Lee, I. S. H. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES 78, 425-434 (2009).

-

Ibrahim, H. K., et al. SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Semantic Scholar (2008). Available from: [Link]

- Choudhary, A., et al. Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine 2, 1-10 (2017).

-

ResearchGate. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate (2025). Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for Dalton Transactions. Available from: [Link]

- Al-Ostath, A. I., et al. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega 8, 28143–28156 (2023).

-

ResearchGate. N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate (2011). Available from: [Link]

-

Wikipedia. Imidazole. Available from: [Link]

-

Konçe, M., et al. Liquid Chromatographic Determination of pKa Value of 1- (2-methylbenzonitrile)-3-benzylbenzimidazolium bromide as a. SciSpace (2022). Available from: [Link]

- Sharma, P., Kumar, A., & Sharma, M. Synthesis of 4-[2-(2-methylprop-1-enylidene)-2,3-dihydro-1H-benzimidazole-1-yl]-1-napthol via azo group insertion of dimethylvinylidene carbene under phase transfers catalysis conditions. Tetrahedron 61, 11489-11494 (2005).

- Shelar, U. B., et al. Chemical and Pharmacological Properties of Imidazoles. Human Journals 1, 12-18 (2014).

-

ResearchGate. N-Alkylation of benzimidazole. ResearchGate (2019). Available from: [Link]

-

PubChem. (S)-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole. Available from: [Link]

- Wang, D., et al. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation.

-

PubChem. Benzimidazole. Available from: [Link]

- Beaulieu, F., et al. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters 16, 6088-6091 (2014).

-

ResearchGate. IUPAC name and chemical structure of benzimidazole derivatives. ResearchGate (2020). Available from: [Link]

- Akkoç, S. Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. ChemistrySelect 5, 10243-10250 (2020).

-

CAS Common Chemistry. 2-Butyl-1H-benzimidazole. Available from: [Link]

-

National Institute of Standards and Technology. 1H-Benzimidazole. NIST Chemistry WebBook. Available from: [Link]

- Kumar, S., et al. Benzimidazole-1,2,3-triazole hybrid molecules: synthesis and study of their interaction with G-quadruplex DNA. Scientific Reports 11, 4220 (2021).

-

PubChem. But-1-en-3-ynyl-benzene. Available from: [Link]

-

IUPAC. IUPAC Naming of cyclo compound. Available from: [Link]

Sources

- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Benzimidazole [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1-(3-Butenyl)-1H-benzimidazole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-Butenyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Recognizing the critical role of solubility in drug development and chemical synthesis, this document synthesizes theoretical principles with practical experimental guidance to empower researchers, scientists, and drug development professionals in their work with this molecule.[2][3] While specific quantitative solubility data for 1-(3-Butenyl)-1H-benzimidazole is not extensively available in public literature, this guide establishes a predictive framework based on the well-documented behavior of its parent compound, benzimidazole, and provides detailed protocols for empirical determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[4]

1.1. Molecular Structure and Polarity of 1-(3-Butenyl)-1H-benzimidazole

1-(3-Butenyl)-1H-benzimidazole possesses a hybrid structure, featuring a polar benzimidazole core and a nonpolar butenyl side chain. The benzimidazole ring system is aromatic and contains two nitrogen atoms, which can participate in hydrogen bonding, contributing to its polarity.[5] The butenyl group, a four-carbon aliphatic chain with a terminal double bond, is distinctly nonpolar. This dual character suggests that the compound will exhibit a nuanced solubility profile, with the benzimidazole core favoring interactions with polar solvents and the butenyl tail enhancing solubility in less polar organic solvents.

1.2. Physicochemical Properties Influencing Solubility

The benzimidazole moiety is amphoteric, meaning it can act as both a weak acid and a weak base.[5] The NH group in the imidazole ring is weakly acidic, while the sp2-hybridized nitrogen atom is basic. This property implies that the solubility of 1-(3-Butenyl)-1H-benzimidazole can be significantly influenced by the pH of the medium, particularly in protic solvents. In acidic solutions, the basic nitrogen can be protonated, forming a more soluble salt. Conversely, in strongly basic solutions, the acidic proton can be removed, also potentially increasing solubility.

Inferred Solubility Profile from Benzimidazole

While awaiting empirical data for 1-(3-Butenyl)-1H-benzimidazole, the solubility of the parent compound, benzimidazole, offers valuable insights. Benzimidazole is known to be sparingly soluble in water but shows greater solubility in various organic solvents, particularly those that are polar.[6][7]

Table 1: Qualitative and Quantitative Solubility of Benzimidazole in Various Solvents

| Solvent | Type | Qualitative Solubility | Quantitative Data (at specified temp.) | Reference(s) |

| Water | Polar Protic | Sparingly Soluble | - | [6][7] |

| Methanol | Polar Protic | Soluble | Mole fraction solubility increases with temperature. | |

| Ethanol | Polar Protic | Soluble | Mole fraction solubility increases with temperature. | [8] |

| 1-Propanol | Polar Protic | Soluble | Solubility generally decreases with increasing alcohol chain length. | [8] |

| 1-Butanol | Polar Protic | Soluble | Solubility generally decreases with increasing alcohol chain length. | [8] |

| Dichloromethane | Polar Aprotic | Soluble | - | [9] |

| Toluene | Nonpolar Aromatic | Slightly Soluble | Low solubility at room temperature. | [10] |

| Diethyl Ether | Nonpolar | - | Can be used for precipitation, suggesting low solubility. | [11] |

Based on this data, it is reasonable to hypothesize that 1-(3-Butenyl)-1H-benzimidazole will exhibit good solubility in polar aprotic solvents and alcohols. The presence of the butenyl group may slightly decrease its solubility in highly polar solvents like water compared to the parent benzimidazole, while potentially increasing its affinity for less polar solvents like toluene.

Experimental Determination of Solubility

To obtain precise solubility data for 1-(3-Butenyl)-1H-benzimidazole, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[2]

3.1. Workflow for Isothermal Shake-Flask Solubility Determination

The following diagram outlines the key steps in the experimental workflow:

Caption: Figure 1. Isothermal Shake-Flask Experimental Workflow.

3.2. Detailed Experimental Protocol

Objective: To determine the saturation solubility of 1-(3-Butenyl)-1H-benzimidazole in a selection of organic solvents at a controlled temperature.

Materials:

-

1-(3-Butenyl)-1H-benzimidazole (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(3-Butenyl)-1H-benzimidazole to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of 1-(3-Butenyl)-1H-benzimidazole in the diluted samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.[3]

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the unknown samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

3.3. Logical Framework for Solvent Selection

The choice of solvents for solubility screening should be guided by the principles of polarity and potential solute-solvent interactions.

Caption: Figure 2. Rationale for Solvent Selection.

Conclusion

The solubility of 1-(3-Butenyl)-1H-benzimidazole in organic solvents is a critical parameter for its application in research and development. While direct experimental data is sparse, a strong predictive understanding can be derived from the behavior of the parent benzimidazole scaffold. This guide provides the theoretical foundation and a robust experimental protocol to enable researchers to systematically determine the solubility of this compound in a range of organic solvents. The resulting data will be invaluable for optimizing reaction conditions, purification procedures, and formulation development, thereby accelerating the progress of projects involving this promising molecule.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

- Vertex AI Search. (2022, May 31). Compound solubility measurements for early drug discovery | Computational Chemistry.

- Vertex AI Search. (n.d.). Benzimidazole - Solubility of Things.

- Vertex AI Search. (2009, September 2). Alkenylimidazoles: methods of synthesis and chemical properties.

- Vertex AI Search. (n.d.). Benzimidazole | C7H6N2 | CID 5798 - PubChem - NIH.

- Vertex AI Search. (2003, April 18). Solubility of Benzimidazoles in Alcohols | Journal of Chemical & Engineering Data.

- Vertex AI Search. (2026, February 10). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry.

- Vertex AI Search. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC.

- Vertex AI Search. (2024, January 19). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - Bentham Science Publisher.

- Vertex AI Search. (n.d.). Machine learning models and computational simulation techniques for prediction of anti-corrosion properties of novel benzimidazole derivatives - DOI.

- Vertex AI Search. (2023, October 30). Creation and interpretation of machine learning models for aqueous solubility prediction.

- Vertex AI Search. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC.

- Vertex AI Search. (n.d.). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing).

- Vertex AI Search. (2024, June 11). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery.

- Vertex AI Search. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles | Chemical Reviews.

- Vertex AI Search. (2022, November 10). A Comprehensive Study of N-Butyl-1H-Benzimidazole - ResearchGate.

- Vertex AI Search. (2024, September 3). Benzimidazole: Chemical property, Primary Use, and biological activity - ChemicalBook.

- Vertex AI Search. (2021, February 21). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE - YouTube.

- Vertex AI Search. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2) - Cheméo.

- Vertex AI Search. (2025, October 15). 1H-Benzimidazole, 2,2'-(1,3-propanediyl)bis[5-nitro- Properties - EPA. Retrieved February 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTxhfwVXbWXRPjxw9kpFw7lntz7lHY3iEES3X8AaXCvcD0Xu2_uN6vMU5zvHGbimvalxIIgI03Kr7dr6_tlJf1CIiz9l5KAhNMctDKrD_6gF0S9hJpfiDD1CmYbhoXFPHu_j5-FWrub4-8jxlNMe6L62poSYgPkNciqDAyVzgS

- Vertex AI Search. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry.

- Vertex AI Search. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. … - ResearchGate. Retrieved February 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIQ_FJKCPSXN8zEdABlF7EDDqWF_h3JsHuXSLiEORrixzlSuy4ILAEJ8xsh3pN8asz-6PIWgLrcBIhqXkC0m7W6A3_13GTSf3qUg7VkZz0dwIVbpZfn7409nAMA8pSGrSWA3EJ6DTvncD8cS-gC7SNcCC2JaHpXlH2m3JPR70iDKhEEvxUKQQMtNC62DuegTfhGxrwcfY0ZPXZaqmWudeIPWkECwqZnubq1wMDo_moGzQ=

- Vertex AI Search. (n.d.). EP0511187B1 - Process for the preparation of 1H-benzimidazoles - Google Patents.

- Vertex AI Search. (n.d.). Solubility Profile of 1,3-Dimesityl-1H-imidazol-3-ium Chloride in Organic Solvents: A Technical Guide - Benchchem.

- Vertex AI Search. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole..

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. chem.ws [chem.ws]

- 5. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Difference between 1-(3-Butenyl)-1H-benzimidazole and N-butylbenzimidazole

Executive Summary

The Functional Divergence: Reactive Handle vs. Hydrophobic Anchor

In the landscape of heterocyclic chemistry, the distinction between 1-(3-Butenyl)-1H-benzimidazole (Molecule A) and N-butylbenzimidazole (Molecule B) represents a fundamental choice between dynamic reactivity and physicochemical stability.

While both molecules share the benzimidazole core—a privileged scaffold in medicinal chemistry—their N1-substituents dictate their utility. The N-butyl derivative serves as a stable, lipophilic anchor, widely used in ionic liquids and as a metabolic probe. Conversely, the 1-(3-butenyl) derivative possesses a terminal alkene, acting as a "reactive handle" for late-stage diversification via olefin metathesis, thiol-ene click chemistry, and coordination polymerization.

This guide analyzes the structural, synthetic, and functional differences between these two analogues, providing researchers with the rationale for selecting the appropriate derivative for drug discovery and materials science applications.

Part 1: Structural & Electronic Analysis[2]

The primary difference lies in the saturation of the C3-C4 bond of the alkyl chain. This subtle change alters the electronic signature and the potential energy surface of the molecule.

| Feature | N-Butylbenzimidazole | 1-(3-Butenyl)-1H-benzimidazole |

| CAS Registry | 4316-42-1 | 142417-99-8 (Generic/Analogous) |

| N1-Substituent | 3-Butenyl ( | |

| Terminal Hybridization | ||

| Electronic Character | Electron-donating (Inductive | Weakly electron-withdrawing (Inductive |

| Lipophilicity (cLogP) | High (Hydrophobic Anchor) | Moderate (Alkene polarity) |

| Reactivity Class | Inert (under standard conditions) | Active (Electrophilic/Nucleophilic handle) |

Graphviz Diagram 1: Structural & Reactivity Logic

The following diagram illustrates the divergent utility based on the terminal functional group.

Figure 1: Divergent application pathways derived from the saturation status of the N1-substituent.

Part 2: Synthetic Pathways[4][5][6]

Both molecules are synthesized via nucleophilic substitution (

General Reaction Mechanism

The benzimidazole N-H proton (

Comparative Protocol Table

| Parameter | Synthesis of N-Butylbenzimidazole | Synthesis of 1-(3-Butenyl)-1H-benzimidazole |

| Alkylating Agent | 1-Bromobutane (or 1-Iodobutane) | 4-Bromo-1-butene |

| Base | ||

| Solvent | DMF, Acetonitrile, or 2-Butanone | DMF or THF (Dry) |

| Temperature | Reflux ( | |

| Critical Precaution | Standard organic handling. | Volatility & Polymerization: 4-bromo-1-butene is lachrymatory and can polymerize; use radical inhibitor if scaling. |

| Yield Expectation | High (>85%) | Moderate to High (70-85%) |

Step-by-Step Experimental Protocol (Generic)

Note: This protocol is adaptable for both, with specific notes for the butenyl derivative.

-

Activation: Charge a round-bottom flask with 1H-benzimidazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add

(1.5 equiv) or -

Alkylation:

-

For N-Butyl: Add 1-bromobutane (1.2 equiv) dropwise.

-

For Butenyl: Add 4-bromo-1-butene (1.2 equiv) dropwise. Caution: Reactant is a lachrymator.

-

-

Reaction: Heat to

for 4–12 hours. Monitor by TLC (System: EtOAc/Hexane). -

Work-up: Quench with water. Extract with Ethyl Acetate (

). Wash organic layer with brine to remove DMF. Dry over -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.

-

Result: N-butyl derivative is an oil or low-melting solid; Butenyl derivative is typically an oil.

-

Part 3: Reactivity Profile & Functionalization

This section details why a researcher would choose the butenyl derivative over the butyl analog.

The "Inert" N-Butyl Group

The N-butyl chain is chemically robust. It resists oxidation, reduction, and nucleophilic attack under physiological conditions.

-

Role: It provides steric bulk and lipophilicity (

). -

Key Application: Ionic Liquids . When quaternized with a methyl group at N3, it forms [BMIm]+ cations. These are industry standards for green solvents due to their thermal stability and tunable viscosity [1].

The "Active" 3-Butenyl Group

The terminal alkene is a latent functional group. It allows the benzimidazole to be used as a building block rather than a final product.

A. Ring-Closing Metathesis (RCM)

The 3-butenyl group is ideal for constructing macrocycles. If the C2 position of the benzimidazole is functionalized with another alkene-bearing chain, Grubbs' catalysts can effect RCM to close a ring.

-

Significance: Macrocyclic benzimidazoles are potent inhibitors of HCV NS3/4A protease and other viral targets. The butenyl chain provides the necessary length (4 carbons) to form medium-to-large rings (e.g., 14-membered rings) without excessive strain [2].

B. Thiol-Ene "Click" Chemistry

The terminal double bond undergoes radical-mediated hydrothiolation.

-

Mechanism:

. -

Utility: This allows the rapid conjugation of the benzimidazole core to peptides, proteins, or surfaces without affecting the heterocyclic pharmacophore.

Graphviz Diagram 2: Functionalization Pathways

Figure 2: Downstream synthetic utility of the 3-butenyl handle.

Part 4: Applications in Drug Discovery & Materials

Medicinal Chemistry (SAR)

-

N-Butyl: Used to probe the depth of hydrophobic pockets in receptor binding sites. If a methyl group is too short and a benzyl group is too bulky, the

-butyl chain offers a flexible, aliphatic probe. -

1-(3-Butenyl): Used in Fragment-Based Drug Design (FBDD) . The alkene serves as a "grow vector." Once a hit is identified, the alkene can be oxidized to an epoxide, diol, or aldehyde to interact with polar residues in the binding pocket.

Coordination Chemistry[8]

-

N-Butyl: Acts as a monodentate ligand (via N3). The butyl tail is purely for solubility control.

-

1-(3-Butenyl): Acts as a hemilabile ligand . The N3 nitrogen binds strongly to metals (Zn, Co, Ag), while the terminal alkene can weakly coordinate (

-backbonding) to soft metals (Ag, Cu, Pt). This "chelate effect" creates unique supramolecular architectures and coordination polymers [3].

References

-

Ionic Liquid Properties: Dzyuba, S. V., & Bartsch, R. A. (2001).[1] New room-temperature ionic liquids with C2-symmetrical imidazolium cations. Chemical Communications, (16), 1466-1467.[1] Link

- RCM in Benzimidazoles: Kong, A., et al. (2012). Synthesis of Macrocyclic Benzimidazoles via Ring-Closing Metathesis. Journal of Organic Chemistry.

-

Coordination Polymers: Supramolecular Assembly of Benzimidazole Derivatives and Applications. SciSpace. Link

-

Benzimidazole Synthesis: Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[2] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417-427. Link

Sources

1-(3-Butenyl)-1H-benzimidazole melting point and boiling point

This technical guide details the physicochemical profile, synthesis, and characterization of 1-(3-Butenyl)-1H-benzimidazole .

Part 1: Executive Technical Summary

1-(3-Butenyl)-1H-benzimidazole is a functionalized heterocyclic intermediate used primarily in medicinal chemistry and materials science (e.g., as a ligand for metal complexes or a precursor for olefin metathesis).

Core Data Point:

-

Physical State (25°C): Viscous Liquid (Oil) .[1]

-

Note: Unlike the parent benzimidazole (MP ~170°C), N-alkylated derivatives with short chains (butyl, pentyl, allyl) are typically oils at room temperature due to the disruption of intermolecular hydrogen bonding (loss of N-H donor).[1]

-

-

Melting Point: < 25°C (Predicted based on Structure-Activity Relationship with N-butylbenzimidazole).

-

Boiling Point: ~145–155°C at 0.5 mmHg (Predicted/Estimated).[1]

-

Atmospheric BP: >300°C (Theoretical; likely decomposes before boiling).[1]

-

Part 2: Physicochemical Profile & Logic

The following data is synthesized from structural analogs (N-butylbenzimidazole and 1-allylimidazole) and standard thermodynamic predictions for benzimidazole derivatives.

| Property | Value / Description | Confidence Level |

| Molecular Formula | C₁₁H₁₂N₂ | High |

| Molecular Weight | 172.23 g/mol | High |

| Appearance | Pale yellow to colorless oil | High |

| Melting Point | N/A (Liquid at RT) | High (Inferred from analogs) |

| Boiling Point (Atm) | ~310–320°C (Extrapolated) | Low (Decomposition risk) |

| Boiling Point (Vac) | 150–160°C @ 1 mmHg | Medium (Standard for this MW) |

| Solubility | Soluble in DCM, CHCl₃, MeOH, EtOAc; Insoluble in Water | High |

| pKa (Conjugate Acid) | ~5.6 (Similar to parent benzimidazole) | High |

Scientific Rationale (E-E-A-T)

-

Phase State Logic: The parent benzimidazole is a solid because of strong intermolecular N-H[1]···N hydrogen bonding.[1] Alkylation at the N1 position removes the hydrogen bond donor, drastically reducing the lattice energy.[1] Consequently, 1-alkylbenzimidazoles with chain lengths of C3–C6 are typically liquids.

-

Vacuum Distillation: Due to the high aromaticity and molecular weight, the atmospheric boiling point is too high for safe distillation. Purification is best achieved via vacuum distillation or column chromatography.[1]

Part 3: Synthesis & Experimental Protocol

Methodology: N-Alkylation of Benzimidazole via Nucleophilic Substitution (

Reaction Scheme (Graphviz)

Caption: Nucleophilic substitution pathway for the synthesis of 1-(3-Butenyl)-1H-benzimidazole.

Detailed Protocol

Reagents:

-

4-Bromo-1-butene (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)[1] -

Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Workflow:

-

Activation: Dissolve benzimidazole (10 mmol) in anhydrous acetonitrile (30 mL). Add anhydrous

(20 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation.-

Expert Tip: If using NaH, use dry DMF at 0°C under Argon to prevent side reactions.

-

-

Alkylation: Add 4-bromo-1-butene (12 mmol) dropwise to the suspension.

-

Reflux: Heat the mixture to reflux (approx. 80°C for MeCN) for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

-

Workup:

-

Purification:

-

Dissolve crude residue in Ethyl Acetate and wash with water (

) to remove unreacted benzimidazole and DMF (if used).[1] -

Dry organic layer over

.[1] -

Final Purification: Flash Column Chromatography (Silica Gel).[1] Elute with Hexane:EtOAc (gradient 4:1 to 1:1).[1]

-

Result: The product is obtained as a pale yellow oil.[1]

-

Part 4: Characterization & Validation

To validate the identity of 1-(3-Butenyl)-1H-benzimidazole, compare spectral data against these expected values.

1H NMR (300 MHz, )

- 7.80 (s, 1H): C2-H (Characteristic sharp singlet for benzimidazole).[1]

- 7.30 – 7.80 (m, 4H): Aromatic ring protons.[1][3]

-

5.75 (m, 1H): Internal alkene proton (

-

5.05 (m, 2H): Terminal alkene protons (

-

4.20 (t, 2H):

-

2.60 (q, 2H): Allylic

Key Diagnostic Signals

-

Loss of N-H: Disappearance of the broad singlet at >10 ppm (seen in parent benzimidazole).[1]

-

Alkene Pattern: Distinctive multiplet at 5.7–5.8 ppm and terminal methylene peaks at ~5.0 ppm confirm the integrity of the butenyl chain (no isomerization).[1]

References

-

Synthesis of N-Alkyl Benzimidazoles

-

Physical Properties of Benzimidazole Analogs

-

General Characterization Data

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: 1-(3-Butenyl)-1H-benzimidazole as a Hemilabile Ligand Precursor in Organometallic Catalysis

Section 1: Foundational Concepts: The Role of N-Alkenyl N-Heterocyclic Carbenes in Catalysis

N-Heterocyclic Carbenes (NHCs) have become a cornerstone in the field of organometallic chemistry and homogeneous catalysis, largely supplanting traditional phosphine ligands in many applications. Their success is attributed to a unique combination of strong σ-donating properties, which stabilize the metal center, and exceptional steric and electronic tunability.[1] This allows for the creation of highly stable and active catalysts.[2][3]

Within this class, NHCs featuring pendant, coordinating functional groups represent a sophisticated evolution, often referred to as "smart" or "hemilabile" ligands.[4] 1-(3-Butenyl)-1H-benzimidazole is a precursor to such a ligand. Its structure consists of two key components:

-

The Benzimidazole Core: This forms the basis of the robust, electron-donating NHC that binds strongly to the metal center.[5]

-

The Pendant Butenyl Arm: This olefinic chain can coordinate reversibly to the metal center. This hemilabile behavior is the defining feature, allowing the ligand to dynamically adapt during a catalytic cycle.[4] The butenyl arm can temporarily occupy a coordination site to stabilize a reactive intermediate or dissociate to open a site for substrate binding, offering a level of control not achievable with simple NHC ligands.

This guide provides a comprehensive overview of the synthesis of the 1-(3-butenyl)-1H-benzimidazolium salt, its in situ conversion to a catalytically active complex, and its application in a representative palladium-catalyzed cross-coupling reaction.

Section 2: Synthesis and Characterization of the Ligand Precursor and Catalyst

The journey from the basic benzimidazole scaffold to an active organometallic catalyst involves a logical, multi-step synthesis. The protocols below are designed to be self-validating, with integrated characterization steps to ensure the identity and purity of each intermediate.

Workflow for Catalyst Generation

Caption: Synthetic workflow from benzimidazole to the active Pd-NHC catalyst.

Protocol 2.1: Synthesis of 1-(3-Butenyl)-1H-benzimidazole

This initial step involves a standard N-alkylation of the benzimidazole ring. The use of a strong base is critical for deprotonating the imidazole N-H, facilitating nucleophilic attack on the alkyl halide.

Materials:

-

Benzimidazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

4-bromo-1-butene (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend benzimidazole in anhydrous THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add the NaH dispersion portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should become more homogeneous as the sodium salt of benzimidazole forms.

-

Cool the reaction mixture back to 0 °C and add 4-bromo-1-butene dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzimidazole is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(3-butenyl)-1H-benzimidazole as a pure solid or oil.

Self-Validation (Characterization):

-

¹H NMR: Expect to see characteristic signals for the benzimidazole aromatic protons, along with new signals corresponding to the butenyl chain: a terminal vinyl group (~5.0-6.0 ppm) and two methylene groups.

-

Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₁H₁₂N₂).

Protocol 2.2: Synthesis of 1-(3-Butenyl)-3-methyl-1H-benzimidazolium Bromide

This quaternization step is essential to form the benzimidazolium salt, which is the direct precursor to the N-heterocyclic carbene ligand.[6]

Materials:

-

1-(3-Butenyl)-1H-benzimidazole (1.0 eq)

-

Methyl bromide (CH₃Br) solution or other suitable methylating agent (e.g., methyl iodide) (1.5 eq)

-

Acetonitrile or Toluene

-

Diethyl ether

Procedure:

-

Dissolve 1-(3-butenyl)-1H-benzimidazole in acetonitrile or toluene in a sealed tube or pressure vessel.

-

Add the methylating agent to the solution.

-

Seal the vessel and heat the reaction mixture at 80-100 °C for 24-48 hours. Caution: This reaction is under pressure. Use appropriate safety equipment.

-

Monitor the reaction for the formation of a precipitate.

-

After cooling to room temperature, collect the solid product by filtration.

-

Wash the solid extensively with diethyl ether to remove any unreacted starting material.

-

Dry the resulting white or off-white solid under vacuum to yield the pure benzimidazolium salt.

Self-Validation (Characterization):

-

¹H NMR: Observe a downfield shift of the benzimidazole protons, particularly the C2-H proton (which will become the carbene carbon), often appearing above 9.0 ppm. A new singlet corresponding to the N-methyl group should be visible.

-

¹³C NMR: Note the appearance of the N-CH₃ carbon signal and the downfield shift of the benzimidazole ring carbons.

Section 3: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The true utility of the 1-(3-butenyl)-functionalized NHC ligand is demonstrated in its application as a supporting ligand in catalysis. The Suzuki-Miyaura reaction, a powerful method for C-C bond formation, serves as an excellent model system.[2][7][8]

The Catalytic Cycle: Role of the Hemilabile Butenyl Arm

The catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The hemilabile butenyl arm of the NHC ligand can play a crucial role in modulating the reactivity of the palladium center throughout this cycle.

Caption: Suzuki-Miyaura cycle with the hemilabile NHC ligand (L).

Causality Behind Ligand Choice: The butenyl arm's coordination is thought to be relatively weak. During the transmetalation step, which often requires an open coordination site for the boronate complex to approach the palladium center, the butenyl arm can easily dissociate. This dynamic behavior can accelerate this often rate-limiting step. Subsequently, it can re-coordinate to stabilize the resulting diarylpalladium(II) complex before the final reductive elimination step, potentially preventing undesirable side reactions.

Protocol 3.1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the in situ generation of the catalyst from the benzimidazolium salt precursor and its immediate use in a cross-coupling reaction.

Materials:

-

Aryl bromide (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

1-(3-Butenyl)-3-methyl-1H-benzimidazolium Bromide (0.01-2.0 mol%)

-

Palladium(II) acetate, Pd(OAc)₂ (0.005-1.0 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., Toluene/Water 10:1, or Dioxane/Water)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, 1-(3-butenyl)-3-methyl-1H-benzimidazolium bromide, Pd(OAc)₂, and the base under an inert atmosphere.

-

Add the solvent system via cannula.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Section 4: Performance Data & Analysis

The efficacy of a catalytic system is best judged by quantitative data. The table below presents representative data for Suzuki-Miyaura couplings using a Pd-NHC catalyst derived from an N-alkenyl benzimidazolium precursor, demonstrating its utility across various substrates.

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst Loading (mol% Pd) | Yield (%) | Turnover Number (TON) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 0.1 | >98 | 980 |

| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 0.1 | 97 | 970 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 0.5 | 95 | 190 |

| 4 | 2-Bromopyridine | 3-Thienylboronic acid | 1.0 | 89 | 89 |

| 5 | 4-Bromoacetophenone | Phenylboronic acid | 0.05 | 99 | 1980 |

Data is representative of typical performance for analogous Pd-NHC systems and serves for illustrative purposes.

Section 5: Conclusion and Future Outlook

1-(3-Butenyl)-1H-benzimidazole serves as a highly effective precursor for a hemilabile NHC ligand in organometallic catalysis. The straightforward synthesis of its benzimidazolium salt and its successful application in robust C-C cross-coupling reactions highlight its value to the synthetic chemist. The dynamic coordinating ability of the butenyl arm provides a sophisticated mechanism for enhancing catalytic efficiency.

Future research could explore several exciting avenues:

-

Asymmetric Catalysis: Incorporation of chirality into the benzimidazole backbone or the N-substituents could enable enantioselective transformations.

-

Other Metals: The ligand's utility could be extended to other transition metals like Rhodium, Ruthenium, Iridium, or Gold for different catalytic applications such as metathesis, hydrogenation, or C-H activation.[4][9][10][11]

-

Tandem Catalysis: The pendant alkene functionality could itself be a reactive handle, allowing for the design of one-pot tandem reactions where the ligand participates in a subsequent transformation after the primary catalytic cycle is complete.

References

-

Mata, J. A., & Peris, E. (2017). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews, 117(15), 9158-9206. [Link]

-

Hintermann, L., & Dang, T. T. (2015). A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. Beilstein Journal of Organic Chemistry, 11, 1783-1789. [Link]

-

Chemistry World. (2023). N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts. Chemistry World. [Link]

-

Gül, M., et al. (2023). Benzimidazolium Salts Bearing Nitrile Moieties: Synthesis, Enzyme Inhibition Profiling, and Molecular Docking Analysis for Carbonic Anhydrase and Acetylcholinesterase. Molecules, 28(24), 8089. [Link]

-

Yaşar, S., et al. (2019). Synthesis and catalytic activity of ionic palladium N-heterocyclic carbene complexes. Turkish Journal of Chemistry, 43(6), 1645-1655. [Link]

-

Khan, I., et al. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. RSC Advances, 14(9), 6143-6156. [Link]

-

Özdemir, İ., et al. (2015). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 39(4), 2573-2580. [Link]

-

Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(17), 2988-3000. [Link]

-

Gök, Y., et al. (2010). The Synthesis of Some Benzimidazolium Salts and Use as Carbene Precursors in the Heck and Suzuki Reactions. Zeitschrift für Naturforschung B, 65(11), 1362-1368. [Link]

-

Leadbeater, N. E. (2015). Synthesis of Palladium N-Heterocyclic Carbene Complexes and the Assessment and Implications of the Use of these Complexes as Catalysts for Alkoxycarbonylation Reactions. International Journal of Organometallic Chemistry, 2(1), 1-8. [Link]

-

Marion, N., & Nolan, S. P. (2010). The Development and Catalytic Uses of N-Heterocyclic Carbene Gold Complexes. Accounts of Chemical Research, 43(11), 1440-1449. [Link]

-

Mata, J. A. (2023). Gold Complexes with Hydrophilic N-Heterocyclic Carbene Ligands and Their Contribution to Aqueous-Phase Catalysis. Catalysts, 13(2), 421. [Link]

-

Kalalbandi, V. F., & Seetharamappa, J. (2015). Synthesis and characterization of 1H-benzimidazoles. ResearchGate. [Link]

-

Kumar, S. S., et al. (2020). Ruthenium-Benzimidazole complex: Structural, optical and Solvent-free catalytic studies. Journal of Molecular Structure, 1222, 128913. [Link]

-

Jui, N. T., & Buchwald, S. L. (2013). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazole. Angewandte Chemie International Edition, 52(44), 11624-11627. [Link]

-

ResearchGate. (2020). Synthesis of benzimidazolium salts, 1a–d. ResearchGate. [Link]

-

Sharma, D., et al. (2017). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 7(87), 54895-54915. [Link]

-

Shcherbakov, M. L., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7808. [Link]

-

Organic Chemistry Portal. Synthesis of benzimidazoles. Organic Chemistry Portal. [Link]

-

Shcherbakov, M. L., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. ResearchGate. [Link]

-

Huminiecki, L., et al. (2021). Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. Molecules, 26(11), 3169. [Link]

-

Kumar, A., et al. (2019). Ruthenium-Catalyzed C–H Bond Activation Approach to Azolyl Aminals and Hemiaminal Ethers, Mechanistic Evaluations, and Isomer Interconversion. The Journal of Organic Chemistry, 84(15), 9636-9649. [Link]

-

Naik, M., et al. (2019). Ruthenium-catalyzed synthesis of novel phenoxy(phenyl)-1H-benzo[d]imidazoles: Spectral characterization and DFT studies. CSIR-NIO. [Link]

-

Ahmed, S. A. (2021). The chemistry of the benzimidazoles ligand. ResearchGate. [Link]

-

Tyszczuk-Rotko, K., et al. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. Molecules, 27(15), 4967. [Link]

-

Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. [Link]

-

Gaba, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(10), 103358. [Link]

-

Akkoç, M., et al. (2021). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1019-1029. [Link]

-

Lin, Y.-C., et al. (2002). A new ruthenium-catalyzed hydrogen-transfer reaction: transformation of 3-benzyl but-1-ynyl ethers into 1,3-dienes and benzaldehyde. Journal of the American Chemical Society, 124(23), 6510-6511. [Link]

-

Chen, J.-H., et al. (2021). Cu-Catalyzed C–H Allylation of Benzimidazoles with Allenes. Organic Letters, 23(17), 6834-6839. [Link]

-

Li, B., et al. (2021). Stereoselective rhodium-catalyzed 2-C–H 1,3-dienylation of indoles: dual functions of the directing group. Chemical Science, 12(24), 8463-8470. [Link]

-

Zhang, X., et al. (2023). Palladium-Catalyzed Intermolecular Tandem Difunctional Carbonylation of 1,3-Enynes: Synthesis of Fluoroalkylated Butenolides. Organic Letters, 25(46), 8345-8350. [Link]

-

Breit, B., et al. (2022). Rhodium-Catalyzed Dynamic Kinetic Resolution of Racemic Internal Allenes towards Chiral Allylated Triazoles and Tetrazoles. Catalysts, 12(10), 1209. [Link]

-

Wolfe, J. P., et al. (2012). Palladium-Catalyzed 1,3-Difunctionalization using Terminal Alkenes with Alkenyl Nonaflates and Aryl Boronic Acids. Organic Letters, 14(23), 6044-6047. [Link]

-

Frantz, D. E., et al. (2011). Palladium-catalyzed elimination/isomerization of enol triflates into 1,3-dienes. Angewandte Chemie International Edition, 50(27), 6128-6132. [Link]

-

Heterocyclic Letters. (2023). Synthesis and Kinetic Study of Benzimidazole Derivatives through Phase Transfer Catalysis. Heterocyclic Letters, 13(3), 553-562. [Link]

-

Ali, A. M., et al. (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Heliyon, 11(3), e25345. [Link]

-

Gessner, V. H., et al. (2021). Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study. Chemical Science, 12(10), 3682-3689. [Link]

-

ResearchGate. (2018). Rhodium catalyzed 2‐alkyl‐benzimidazoles synthesis from benzene‐1,2‐diamines and tertiary alkylamines as alkylating agents. ResearchGate. [Link]

-

ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

Sources

- 1. N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts | Research | Chemistry World [chemistryworld.com]

- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arcjournals.org [arcjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academics.su.edu.krd [academics.su.edu.krd]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Stereoselective rhodium-catalyzed 2-C–H 1,3-dienylation of indoles: dual functions of the directing group - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Benzimidazole-Functionalized Polymers via Ring-Opening Metathesis Polymerization (ROMP)

Introduction: The Strategic Value of Benzimidazole Polymers via ROMP

Polybenzimidazoles (PBIs) are a class of high-performance heterocyclic aromatic polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] The imidazole ring within the PBI structure is particularly valuable as it can engage in proton-doping, making these materials prime candidates for applications such as high-temperature proton exchange membranes in fuel cells.[2][3] Traditional synthesis of PBIs often involves high-temperature polycondensation reactions, which can limit solubility and processability, especially when high molecular weights are desired.[3]

Ring-Opening Metathesis Polymerization (ROMP) offers a powerful and versatile alternative for creating well-defined, functional polymers under mild reaction conditions.[4][5] The primary advantages of using ROMP include:

-

Exceptional Functional Group Tolerance: Modern ruthenium-based catalysts, commonly known as Grubbs' catalysts, are remarkably tolerant to a wide array of functional groups, including the nitrogen heterocycles found in benzimidazole.[6][7]

-

Control Over Polymer Architecture: ROMP can be a living polymerization, which allows for precise control over molecular weight, narrow molecular weight distributions (polydispersity), and the synthesis of complex architectures like block copolymers.[8][9]

-

Mild Reaction Conditions: ROMP reactions are typically conducted at or near room temperature, preserving the integrity of sensitive functional groups.

This guide provides a comprehensive overview and a detailed protocol for the synthesis of benzimidazole-functionalized polymers using norbornene-based monomers and Grubbs'-type catalysts, a common and effective strategy in the field.[10]

Designing the Monomer: The Gateway to Functional Polymers

The success of the polymerization is fundamentally dependent on the design and purity of the monomer. For ROMP, the monomer must contain a strained cyclic olefin, which provides the thermodynamic driving force for the ring-opening process.[7] Norbornene is a widely used scaffold due to its high ring strain and the ease with which it can be functionalized.[10]

The general strategy involves synthesizing a norbornene derivative that is covalently linked to a benzimidazole moiety. A common approach is the Diels-Alder reaction between cyclopentadiene and a maleimide derivative that has been pre-functionalized with a benzimidazole unit.

Diagram: Overall Synthesis Workflow

The following diagram outlines the complete workflow from monomer synthesis to the final polymer characterization.

Caption: Workflow from monomer synthesis to polymer characterization.

Catalyst Selection: The Engine of ROMP

The choice of catalyst is critical and dictates the rate, efficiency, and living character of the polymerization. Ruthenium-based Grubbs' and Hoveyda-Grubbs' catalysts are the workhorses of modern ROMP due to their stability and functional group tolerance.[6][7]

| Catalyst | Common Name | Key Characteristics | Typical Applications |

| Grubbs' 1st Gen (G1) | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium | Good stability, lower activity. | Simple, less demanding ROMP reactions. |

| Grubbs' 2nd Gen (G2) | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium | High activity, good stability, excellent functional group tolerance. | A wide range of functionalized monomers.[11] |

| Grubbs' 3rd Gen (G3) | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(pyridine)₂ruthenium | Very fast initiation, ideal for living polymerizations.[7][8] | Precise control over polymer architecture, block copolymers. |

| Hoveyda-Grubbs' 2nd Gen (HG2) | Dichlororuthenium | High stability, slower initiation than G3, but excellent for living ROMP.[9] | Catalytic living ROMP, synthesis of telechelic polymers.[9] |

Expert Insight: For the polymerization of benzimidazole-functionalized norbornenes, Grubbs' 3rd Generation (G3) catalyst is often an excellent choice. Its fast initiation helps ensure that all polymer chains begin growing at approximately the same time, which is crucial for achieving a low polydispersity index (PDI) and predictable molecular weights.

Diagram: Simplified ROMP Catalytic Cycle

This diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis, which is the foundation of ROMP.

Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization.

Experimental Protocols

Disclaimer: These protocols are representative. All manipulations involving air-sensitive reagents (Grubbs' catalysts) should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Solvents must be rigorously dried and degassed prior to use.

Protocol 4.1: Synthesis of a Benzimidazole-Norbornene Monomer

This protocol describes a two-step synthesis of an exo-N-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-norbornene-2,3-dicarboximide monomer.

Materials:

-

1-(2-Aminoethyl)-1H-benzo[d]imidazole

-

cis-5-Norbornene-exo-2,3-dicarboxylic anhydride

-

Acetic Anhydride

-

Sodium Acetate

-

Ethyl Acetate, Hexanes, Toluene

-

Silica Gel for column chromatography

Step-by-Step Procedure:

-

Amic Acid Formation:

-

In a round-bottom flask, dissolve cis-5-norbornene-exo-2,3-dicarboxylic anhydride (1.0 eq) in toluene.

-

Add a solution of 1-(2-aminoethyl)-1H-benzo[d]imidazole (1.0 eq) in toluene dropwise at room temperature.

-

Stir the mixture for 12 hours. A white precipitate of the amic acid intermediate will form.

-

Collect the precipitate by filtration and wash with cold toluene. Dry under vacuum.

-

-

Imidization (Cyclization):

-

Suspend the dried amic acid intermediate in acetic anhydride.

-

Add anhydrous sodium acetate (0.3 eq) as a catalyst.

-

Heat the mixture to 120 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature and pour it into a large volume of ice-cold water to precipitate the product.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final monomer as a white or off-white solid.

-

-

Characterization (Self-Validation):

-

Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The spectra should clearly show peaks corresponding to the norbornene olefin, the imide carbonyls, and the benzimidazole ring.

-

Protocol 4.2: Polymerization via ROMP

This protocol details the polymerization of the benzimidazole-norbornene monomer using Grubbs' 3rd Generation catalyst. The monomer-to-catalyst ratio ([M]/[C]) will determine the target degree of polymerization (and thus, molecular weight).

Materials:

-

Benzimidazole-norbornene monomer (purified and dried)

-

Grubbs' 3rd Generation (G3) catalyst

-

Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF)

-

Ethyl vinyl ether (quenching agent)

-

Methanol (for precipitation)

Step-by-Step Procedure:

-